molecular formula C13H12ClN B1207420 N-Benzyl-4-chloroaniline CAS No. 2948-37-0

N-Benzyl-4-chloroaniline

Cat. No.: B1207420
CAS No.: 2948-37-0
M. Wt: 217.69 g/mol
InChI Key: MMEIYVXPSXIGET-UHFFFAOYSA-N
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Description

N-Benzyl-4-chloroaniline is an organic compound with the molecular formula C13H12ClN. It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a chlorine atom, and the nitrogen atom is bonded to a benzyl group. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl-4-chloroaniline can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the benzyl group replaces the hydrogen atom on the nitrogen atom of 4-chloroaniline.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include elevated temperatures and pressures to accelerate the reaction rate and improve yield.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-4-chloroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-benzyl-4-chloronitrobenzene using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reduction of this compound can yield this compound derivatives with different functional groups.

    Substitution: The chlorine atom in the para position can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst, or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products:

    Oxidation: N-benzyl-4-chloronitrobenzene.

    Reduction: Various this compound derivatives.

    Substitution: Compounds with different substituents replacing the chlorine atom.

Scientific Research Applications

N-Benzyl-4-chloroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-4-chloroaniline involves its interaction with various molecular targets. The benzyl group and the chlorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    N-Benzyl-4-bromoaniline: Similar structure but with a bromine atom instead of chlorine.

    N-Benzyl-4-fluoroaniline: Contains a fluorine atom in place of chlorine.

    N-Benzyl-4-iodoaniline: Iodine atom replaces the chlorine atom.

Uniqueness: N-Benzyl-4-chloroaniline is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as reactivity and stability. The chlorine atom’s electron-withdrawing nature influences the compound’s overall behavior in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

N-benzyl-4-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEIYVXPSXIGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951986
Record name N-Benzyl-4-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2948-37-0
Record name N-Benzyl-4-chloroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002948370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl-4-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The general procedure under argon was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (425 mg, 2.00 mmol), benzylamine (131 μL, 1.20 mmol), 4-chloroiodobenzene (239 mg, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). Column chromatography using a solvent mixture (hexane/ethyl acetate=10/1, Rf=0.4) afforded N-(4-chlorophenyl)benzylamine (182 mg, 84% isolated yield) as light yellow liquid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Burton, R. D.; Bartberger, M. D.; Zhang, Y.; Eyler, J. R.; Schanze, K. S. J. Am. Chem. Soc. 1996, 118, 5655-5664.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What unique metabolic byproduct has been observed during the breakdown of N-Benzyl-4-chloroaniline in liver cells?

A1: Research has identified N-Benzylidene-4-chloroaniline, a diarylimine, as a metabolic byproduct generated during the breakdown of this compound by liver enzymes []. This finding suggests a potential metabolic pathway where this compound could be broken down into benzaldehyde and 4-chloroaniline, which then react to form the observed diarylimine.

Q2: How does the reaction of this compound derivatives with sulfuric acid contribute to the synthesis of pharmacologically relevant compounds?

A2: Reacting 2-allyl-N-benzyl-4-chloroaniline with sulfuric acid initiates a reaction cascade, leading to the formation of two key compound groups: halogeno-substituted 11-ethyl-6,11-dihydrodibenzo[b,e]azepines and halogeno-substituted 11-methyl-5,6,11,12-tetrahydrodibenzo[b,f]azocines []. These structures form the core of various bioactive molecules, highlighting the significance of this synthetic pathway in pharmaceutical research.

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